molecular formula C19H19ClN2O4 B5502539 methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate

methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate

Cat. No. B5502539
M. Wt: 374.8 g/mol
InChI Key: FBAALSAOPIOQKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate often involves multi-step chemical processes, including the resolution of optical isomers, cyclocondensation, and nucleophilic substitution reactions. These processes are designed to introduce specific functional groups and achieve the desired molecular architecture. For instance, the synthesis of optical isomers of gastroprokinetic agents through optical resolution and amination of tosyloxy groups illustrates the complexity involved in synthesizing such compounds (Morie et al., 1994).

Molecular Structure Analysis

The molecular structure of methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate and related compounds is characterized by X-ray diffraction analysis and spectroscopic methods, providing insight into their three-dimensional conformation and electronic structure. These studies reveal the orientations of various functional groups and their interactions, such as hydrogen bonding, which significantly influence the compound's physical and chemical properties (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate derivatives is influenced by the presence of functional groups, such as amino, nitro, and ester groups. These compounds participate in various chemical reactions, including cyclocondensation, nucleophilic substitution, and hydrogen bonding interactions, which are crucial for their biological activity and the synthesis of novel derivatives (Karimian et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The arrangement of molecules in the crystal lattice and the presence of intra- and intermolecular hydrogen bonds significantly affect these properties. For example, the orientations of two side chains in methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, forming an intramolecular N—H⋯O hydrogen bond, illustrate the impact of molecular conformation on physical properties (Kimura & Hourai, 2005).

Scientific Research Applications

Synthesis and Molecular Properties

Novel Syntheses and Derivatives

Several studies have focused on synthesizing new derivatives of compounds related to methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate, highlighting their chemical synthesis, molecular docking, and structure-activity relationships. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives with potential antimicrobial activities, employing morpholine as a key component in the synthesis process Bektaş et al., 2010. Another example is the work by Borik and Hussein (2021), where a new derivative was synthesized to explore its biological potentials and molecular docking insights Borik & Hussein, 2021.

Biodegradable Polyesteramides

Research by Veld, Dijkstra, and Feijen (1992) explored the synthesis of biodegradable polyesteramides with pendant functional groups, utilizing morpholine derivatives to create polymers with potential medical applications Veld, Dijkstra, & Feijen, 1992.

Biological Activities

Antimicrobial and Antioxidant Activities

The antimicrobial activities of synthesized compounds involving morpholine structures have been a significant focus, as demonstrated by Bektaş et al. (2010), who found some derivatives to possess moderate to good antimicrobial properties Bektaş et al., 2010.

Gastroprokinetic Activity

Kalo et al. (1995) explored the synthesis and gastroprokinetic activity of related compounds, indicating the potential therapeutic applications of such molecules in gastrointestinal disorders Kalo et al., 1995.

Photoinitiators for UV-Curable Coatings

Angiolini et al. (1997) investigated copolymeric systems with morpholine moieties for their application as photoinitiators in UV-curable pigmented coatings, showcasing the industrial applications of these compounds Angiolini et al., 1997.

Safety and Hazards

For a related compound, Methyl 4-aminobenzoate, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation persists, get medical advice/attention .

properties

IUPAC Name

methyl 5-[(4-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-19(24)16-12-15(6-7-17(16)22-8-10-26-11-9-22)21-18(23)13-2-4-14(20)5-3-13/h2-7,12H,8-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAALSAOPIOQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-{[(4-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

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